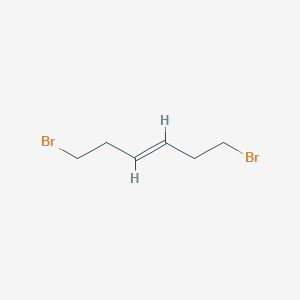

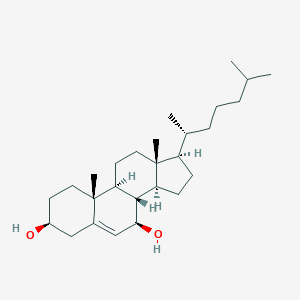

(3E)-1,6-Dibromo-3-hexene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of (3E)-1,6-Dibromo-3-hexene derivatives and related compounds often involves intricate reactions that control stereoselectivity and the formation of specific double bond geometries. For instance, a one-pot diastereoselective synthesis of cis-3-hexene-1,6-diols from terminal alkynes showcases the manipulation of double bond geometry and stereocenters, illustrating the complex synthesis strategies that can involve (3E)-1,6-Dibromo-3-hexene or its structural analogs (García et al., 2003).

Molecular Structure Analysis

Studies on molecular structures related to (3E)-1,6-Dibromo-3-hexene, such as hexene derivatives, reveal insights into their geometric and electronic configurations. Electron diffraction and molecular mechanical calculations have been used to determine the gas-phase structures of cis and trans-3-hexene, providing a basis for understanding the structural characteristics of (3E)-1,6-Dibromo-3-hexene's isomers and derivatives (Hemelrijk et al., 1981).

Chemical Reactions and Properties

The chemical behavior of hexene and its brominated derivatives on surfaces and in various reactions sheds light on the reactivity of (3E)-1,6-Dibromo-3-hexene. For example, the interaction of Z-3-hexene with the Ru(0001) surface and its subsequent decomposition pathways highlight the compound's reactivity and potential for forming complex structures upon thermal activation (García et al., 2001).

Physical Properties Analysis

The physical properties of compounds related to (3E)-1,6-Dibromo-3-hexene, such as their phase behavior and crystalline structures, are crucial for their application in material science and polymer chemistry. Studies on the crystallization and structural polymorphism of hexakis compounds provide valuable insights into how the physical characteristics of (3E)-1,6-Dibromo-3-hexene derivatives can be influenced by their molecular arrangement and external conditions (Kobayashi et al., 2003).

Chemical Properties Analysis

The exploration of the chemical properties of (3E)-1,6-Dibromo-3-hexene and its derivatives encompasses their reactivity, stability, and interaction with different chemical agents. The study of hexene polymerization with nickel-based catalysts, for example, provides insights into the catalytic processes that can influence the polymerization behavior and molecular weight distribution of hexene-based polymers, highlighting the chemical versatility of (3E)-1,6-Dibromo-3-hexene related compounds (Subramanyam et al., 2004).

Wissenschaftliche Forschungsanwendungen

Electrochemical Reduction and Synthesis

Electrochemical reduction of 1,6-dibromohexane, a compound closely related to (3E)-1,6-Dibromo-3-hexene, at silver cathodes in dimethylformamide has been studied. The reduction process yields a mixture of products including 1-hexene, suggesting potential applications in selective electrochemical synthesis processes (Martin et al., 2015).

Polymerization and Materials Science

The polymerization of α-olefins using a Ni(II)-α-diimine catalyst has been explored, demonstrating the catalyst's high activity and leading to the production of branched polyethylene. This research indicates the utility of (3E)-1,6-Dibromo-3-hexene in the synthesis of advanced polymeric materials through living and block polymerization techniques (Yuan et al., 2005).

Surface Science and Catalysis

Studies on the chemical behavior of similar hexene derivatives on metallic surfaces have implications for understanding catalytic processes and surface chemistry. For instance, the interaction of Z-3-hexene with Ru(0001) surfaces has been characterized, providing insight into the decomposition mechanisms of unsaturated hydrocarbons, which could inform catalytic designs for chemical synthesis (García et al., 2001).

Green Chemistry Applications

The epoxidation of 1-hexene using a cis-MoO2 Schiff base complex in the presence of molecular oxygen highlights the potential for (3E)-1,6-Dibromo-3-hexene in green chemistry applications. This process emphasizes the use of environmentally benign oxidants and catalysts for the synthesis of valuable chemical intermediates (Katkar et al., 2012).

Eigenschaften

IUPAC Name |

(E)-1,6-dibromohex-3-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Br2/c7-5-3-1-2-4-6-8/h1-2H,3-6H2/b2-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBGNQGGJSCRVJJ-OWOJBTEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C=CCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CBr)/C=C/CCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Br2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3E)-1,6-Dibromo-3-hexene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol](/img/structure/B24095.png)

![2-[[(4-Chlorophenyl)sulfonyl]amino]-4,5-dimethoxy-N-[4-(4-thiomorpholinylsulfonyl)phenyl]benzamide](/img/structure/B24109.png)

![N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B24126.png)